molecular formula C13H16ClNO3 B2731956 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide CAS No. 2411290-97-4

2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide

Cat. No.: B2731956
CAS No.: 2411290-97-4
M. Wt: 269.73
InChI Key: WIDLBOPAOSWQDG-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroacetamide group and a dioxane ring system. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide typically involves the reaction of 2-phenyl-1,4-dioxane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The dioxane ring system may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group.

    2-Chloromethyl-2-phenylpropane: Contains a chloromethyl group and a phenyl ring.

    N-(2,6-Dimethylphenyl)chloroacetamide: Features a dimethylphenyl group.

Uniqueness

2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide is unique due to its combination of a chloroacetamide group and a dioxane ring system. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-8-12(16)15-9-13(10-17-6-7-18-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLBOPAOSWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)(CNC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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